![molecular formula C13H13NO B1287411 3-(Anilinomethyl)phenol CAS No. 93189-07-2](/img/structure/B1287411.png)
3-(Anilinomethyl)phenol
Overview
Description
3-(Anilinomethyl)phenol is a chemical compound that can be synthesized from phenols. It is characterized by the presence of an aniline group attached to a phenol moiety through a methylene bridge. This compound is of interest due to its potential applications in various chemical syntheses and its role in forming more complex organic structures.
Synthesis Analysis
The synthesis of anilines from phenols has been demonstrated through a novel one-pot synthesis method, which yields anilines in good yield by reacting phenols with 2-bromo-2-methylpropionamide and NaOH in DMA via Smiles rearrangement. Phenols with electron-withdrawing groups are more reactive in this rearrangement, and this method is noted for its convenience, safety, and cost-effectiveness for large-scale preparations .
Molecular Structure Analysis
The molecular structure of 2-(Anilinomethyl)phenol, a closely related compound, has been studied, revealing a dihedral angle of 71.08° between the two benzene ring planes. The crystal structure of this compound forms centrosymmetric dimers through intermolecular O—H⋯N hydrogen bonds, which are further connected by N—H⋯O hydrogen bonds . Although this is not the exact compound , the structural information can provide insights into the potential behavior of 3-(Anilinomethyl)phenol.
Chemical Reactions Analysis
The reactivity of phenols and anilines with various reagents has been extensively studied. For instance, Rh(III)-catalyzed direct C-H chalcogenation of phenols and anilines has been achieved, showing broad substrate scope and good functional group tolerance . Additionally, the oxidation of anilines and phenols by triplet methylene blue has been investigated, providing a basis for predicting oxidation rates of these compounds, which is valuable for understanding their environmental persistence and fate .
Physical and Chemical Properties Analysis
The physical and chemical properties of anilines and phenols are influenced by their susceptibility to oxidation and their interaction with other chemical species. For example, the selective para hydroxylation of phenol and aniline by singlet molecular oxygen has been observed, leading to specific hydroxylated products . Furthermore, superparamagnetic Fe3O4 nanoparticles have been used as catalysts for the catalytic oxidation of phenolic and aniline compounds, demonstrating the potential for these materials to remove such compounds from aqueous solutions .
Mechanism of Action
Safety and Hazards
Future Directions
With the incidence of antimicrobial resistance rising globally, there is a continuous need for the development of new antimicrobial molecules . Phenolic compounds, having a versatile scaffold that allows for a broad range of chemical additions, exhibit potent antimicrobial activities which can be enhanced significantly through functionalization .
properties
IUPAC Name |
3-(anilinomethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h1-9,14-15H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBVHYGJXHULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40612348 | |
Record name | 3-(Anilinomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93189-07-2 | |
Record name | 3-(Anilinomethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40612348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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